molecular formula C12H11BrO B8378626 2-Bromo-6-methoxymethylnaphtalene

2-Bromo-6-methoxymethylnaphtalene

Cat. No. B8378626
M. Wt: 251.12 g/mol
InChI Key: KRRNXNZQQPMQPU-UHFFFAOYSA-N
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Patent
US07700596B2

Procedure details

Iodomethane (18.96 g, 133.6 mmol) was added dropwise to ice-cooled mixture of (6-bromo-naphthalen-2-yl)-methanol (15.84 g, 66.8 mmol), sodium hydride 60% in oil (3.84 g, 100.2 mmol), and DMF (100 ml). Water was added and the product was filtered. Yield 16.7 g (99%).
Quantity
18.96 g
Type
reactant
Reaction Step One
Quantity
15.84 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
3.84 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
IC.[Br:3][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[CH:10]=[C:9]([CH2:14][OH:15])[CH:8]=[CH:7]2.[H-].[Na+].[CH3:18]N(C=O)C>O>[Br:3][C:4]1[CH:13]=[CH:12][C:11]2[C:6](=[CH:7][CH:8]=[C:9]([CH2:14][O:15][CH3:18])[CH:10]=2)[CH:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
18.96 g
Type
reactant
Smiles
IC
Step Two
Name
Quantity
15.84 g
Type
reactant
Smiles
BrC=1C=C2C=CC(=CC2=CC1)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
3.84 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
the product was filtered

Outcomes

Product
Name
Type
Smiles
BrC1=CC2=CC=C(C=C2C=C1)COC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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